(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate
CAS No.: 67145-37-3
Cat. No.: VC8287293
Molecular Formula: C14H19NO7S
Molecular Weight: 345.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67145-37-3 |
|---|---|
| Molecular Formula | C14H19NO7S |
| Molecular Weight | 345.37 g/mol |
| IUPAC Name | [(3aR,5R,6R,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate |
| Standard InChI | InChI=1S/C14H19NO7S/c1-6-15-11-13(21-9(4)18)12(20-8(3)17)10(5-19-7(2)16)22-14(11)23-6/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 |
| Standard InChI Key | HFGXRMOCEYNLGH-RKQHYHRCSA-N |
| Isomeric SMILES | CC1=N[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2S1)COC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Molecular Formula and Weight
Synonyms
The compound is also known by alternative names such as:
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[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d] thiazol-5-yl]methyl acetate
Structural Information
The structure of the compound includes:
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A pyrano[3,2-d]thiazole backbone.
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Acetoxymethyl and diacetate functional groups.
Synthesis
The synthesis of pyrano[3,2-d]thiazole derivatives often involves multi-step reactions that include:
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Cyclization: Formation of the pyrano-thiazole core through condensation reactions.
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Functionalization: Introduction of acetoxymethyl and diacetate groups via esterification.
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Purification: The product is typically purified using recrystallization or chromatography techniques .
Detailed synthetic pathways for similar compounds suggest the use of mild reaction conditions to preserve stereochemistry.
Biological Activity
Pyrano[3,2-d]thiazole derivatives have been studied for their diverse biological activities:
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Antimicrobial Properties: Effective against bacterial and fungal strains due to their heterocyclic structure .
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Anticancer Potential: Some derivatives exhibit cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Pharmaceutical Relevance
The compound's structural similarity to glucosaminyl thiazoline derivatives suggests potential applications in:
Spectroscopic Techniques
Characterization methods for similar compounds include:
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NMR Spectroscopy (¹H and ¹³C): To confirm functional groups and stereochemistry.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify ester and thiazole functional groups .
Research Implications
The compound "(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate" represents a promising candidate for further research due to:
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Its complex stereochemistry offering specificity in biological interactions.
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The presence of functional groups conducive to chemical modifications.
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Its potential role in developing novel antimicrobial or anticancer agents.
Further studies are needed to explore its pharmacological properties fully and optimize its synthesis for industrial applications.
This article consolidates available data on the compound while highlighting areas for future exploration in synthetic chemistry and biomedical research.
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